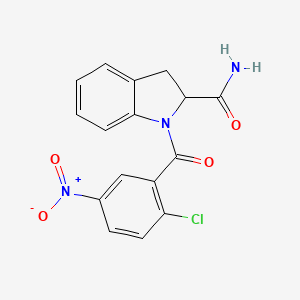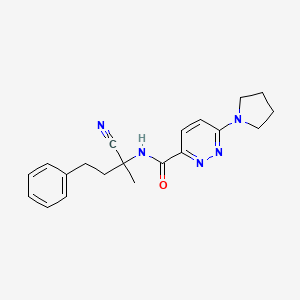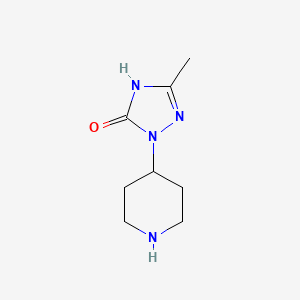
(E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C19H16ClNO4S3 and its molecular weight is 453.97. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antitumor Applications
One of the primary applications of this compound's derivatives is in anticancer and antitumor activities. Novel thioxothiazolidin-4-one derivatives, related structurally to the given compound, have been synthesized and evaluated for their anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds have shown to significantly reduce tumor volume, cell number, and increase the lifespan of tumor-bearing mice, while also manifesting strong antiangiogenic effects to suppress tumor-induced endothelial proliferation (Chandrappa et al., 2010). Furthermore, other derivatives have demonstrated moderate to strong antiproliferative activity in human leukemia cell lines, indicating the importance of the thiazolidinone moiety in anticancer properties (Chandrappa et al., 2009).
Synthesis and Chemical Properties
The synthesis of structurally related compounds involves various chemical reactions, providing insights into the chemical properties and potential manipulations of the given compound for different applications. For instance, the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives has been explored through cross-coupling reactions and domino processes, which could be relevant for the modification and functionalization of the core compound for specific scientific applications (Yin et al., 2008).
Antimicrobial Activity
Compounds structurally related to "(E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid" have also been investigated for their antimicrobial properties. Novel thiazolopyrimidine derivatives, which share a similar structural framework, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, with some showing significant activity in these areas (Selvam et al., 2012). This indicates potential applications of the compound in developing treatments for conditions associated with pain and inflammation.
Photophysical Properties
The structural manipulation of compounds similar to the given compound has been explored to understand their photophysical properties, which is essential in applications such as organic sensitizers for solar cells. The effect of structural manipulations on the photophysical properties, viscosity, and density functional theory (DFT) study of novel d-π-A chromophores reveals insights into the charge transfer characteristics and potential use in photovoltaic applications (Jachak et al., 2021).
Propriétés
IUPAC Name |
2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S3/c1-27-8-7-14(18(23)24)21-17(22)16(28-19(21)26)10-13-5-6-15(25-13)11-3-2-4-12(20)9-11/h2-6,9-10,14H,7-8H2,1H3,(H,23,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFRZXDBYPEBTQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

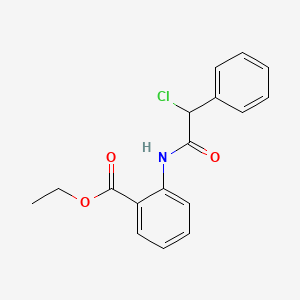
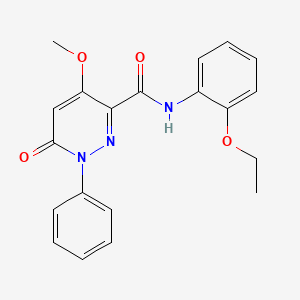
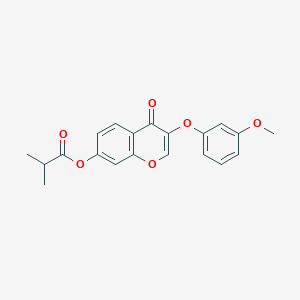
![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]prop-2-enamide](/img/structure/B3010202.png)
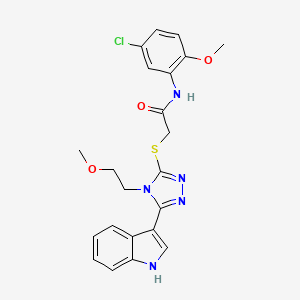
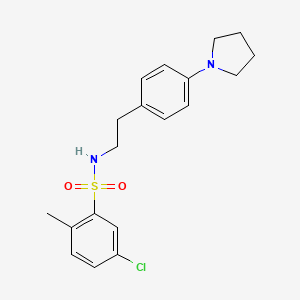
![2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B3010209.png)
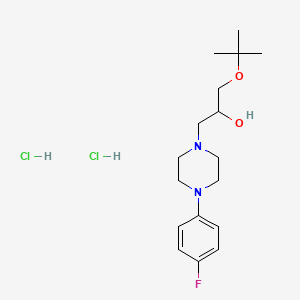
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)

